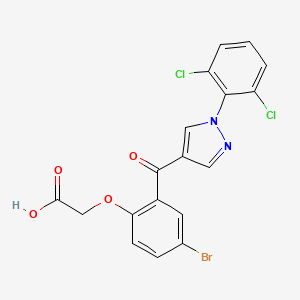
2-(4-Bromo-2-(1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonyl)phenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-2-(1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonyl)phenoxy)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromo-substituted phenyl ring, a dichlorophenyl group, and a pyrazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-(1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonyl)phenoxy)acetic acid typically involves multiple steps, starting with the preparation of the core pyrazole structure. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. Subsequent steps involve the introduction of the dichlorophenyl and bromo-substituted phenyl groups through various substitution reactions. The final step involves the formation of the phenoxyacetic acid moiety through an etherification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the final product’s purity.
化学反应分析
Types of Reactions
2-(4-Bromo-2-(1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonyl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents on the phenyl rings.
Substitution: The bromo and chloro substituents on the phenyl rings can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized phenoxyacetic acids.
科学研究应用
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: The compound’s potential therapeutic properties could be explored for developing new drugs, particularly those targeting specific pathways involved in diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(4-Bromo-2-(1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonyl)phenoxy)acetic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the targets being studied.
相似化合物的比较
Similar Compounds
Similar compounds include other phenoxyacetic acids and pyrazole derivatives, such as:
- 2-(4-Chloro-2-(1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonyl)phenoxy)acetic acid
- 2-(4-Bromo-2-(1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonyl)phenoxy)acetic acid
Uniqueness
What sets 2-(4-Bromo-2-(1-(2,6-dichlorophenyl)-1H-pyrazole-4-carbonyl)phenoxy)acetic acid apart is its specific combination of substituents, which confer unique chemical and biological properties
属性
CAS 编号 |
870810-00-7 |
|---|---|
分子式 |
C18H11BrCl2N2O4 |
分子量 |
470.1 g/mol |
IUPAC 名称 |
2-[4-bromo-2-[1-(2,6-dichlorophenyl)pyrazole-4-carbonyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H11BrCl2N2O4/c19-11-4-5-15(27-9-16(24)25)12(6-11)18(26)10-7-22-23(8-10)17-13(20)2-1-3-14(17)21/h1-8H,9H2,(H,24,25) |
InChI 键 |
HBIZRZDCSVBMII-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)N2C=C(C=N2)C(=O)C3=C(C=CC(=C3)Br)OCC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















